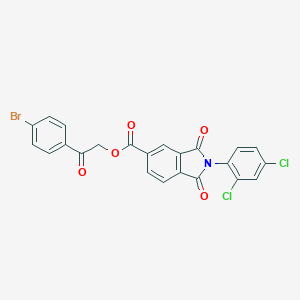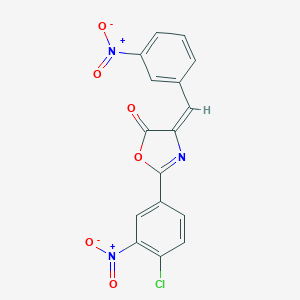
phenyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenyl 4-fluorobenzoate is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.2078 . This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position of the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: phenyl 4-fluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-fluorobenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of 4-fluorobenzoic acid, phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: phenyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzoic acid and phenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Depending on the substituent introduced, various derivatives of 4-fluorobenzoic acid, phenyl ester can be formed.
Hydrolysis: 4-Fluorobenzoic acid and phenol.
Reduction: 4-Fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
phenyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluorobenzoic acid, phenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 4-fluorobenzoic acid and phenol. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzoic Acid: The parent compound without the ester group.
4-Fluorobenzyl Alcohol: The reduced form of the ester.
4-Fluorophenol: The phenol derivative of the ester.
Uniqueness: phenyl 4-fluorobenzoate is unique due to the combination of the ester functional group and the fluorine atom, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C13H9FO2 |
|---|---|
Molekulargewicht |
216.21g/mol |
IUPAC-Name |
phenyl 4-fluorobenzoate |
InChI |
InChI=1S/C13H9FO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
HHUGVTZMKZGVGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE](/img/structure/B401173.png)


![4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401178.png)

![[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B401182.png)


![4-methoxy-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide](/img/structure/B401187.png)
![3-[(2-Cyanoethyl)(6-nitrobenzothiazol-2-yl)amino]propanenitrile](/img/structure/B401188.png)

